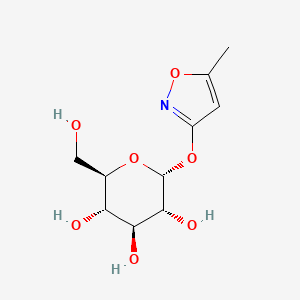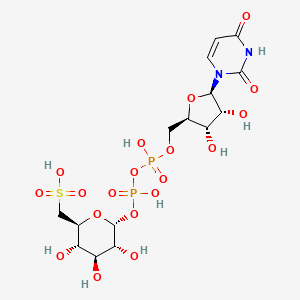
3-Méthylbutane-1,2-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Methylbutane-1,2-diol often involves catalytic processes or reactions that introduce hydroxyl groups into the parent hydrocarbon structure. For instance, an analogous compound, 2-methylbutane-1,2,3,4-tetraol, is synthesized as racemates and enantiomerically enriched materials, indicating that chiral synthesis techniques can be applicable (Lessmeier et al., 2018).
Molecular Structure Analysis
The molecular structure of diols like 3-Methylbutane-1,2-diol is crucial in determining their reactivity and interactions. The presence of two hydroxyl groups can lead to intramolecular hydrogen bonding, significantly impacting the compound's physical state and reactivity. For example, 1,1-diphenylbutane-1,3-diol showcases intramolecular hydrogen bonding involving the hydroxyl groups, highlighting the potential structural characteristics of diols (Carvalho et al., 1996).
Chemical Reactions and Properties
Diols, including 3-Methylbutane-1,2-diol, can undergo a variety of chemical reactions, primarily due to the reactivity of the hydroxyl groups. These reactions may include esterification, etherification, and oxidation. The reactivity of diols with other compounds can lead to a wide array of derivatives with diverse chemical properties.
Physical Properties Analysis
The physical properties of diols like 3-Methylbutane-1,2-diol can be influenced by their molecular structure, particularly the presence and positioning of hydroxyl groups. Diols can exhibit different phase states under varying conditions, as demonstrated by studies on similar compounds. For example, 2-methylbutane-1,2,3,4-tetraol shows subambient glass transition temperatures, indicating that it tends to be in a liquid state under certain conditions, which could also be relevant for 3-Methylbutane-1,2-diol (Lessmeier et al., 2018).
Applications De Recherche Scientifique
Synthèse chimique
Le 3-méthylbutane-1,2-diol pourrait être utilisé dans la synthèse chimique {svg_1}. Sa structure et ses propriétés uniques pourraient en faire un réactif ou un solvant utile dans diverses réactions chimiques.
Science des matériaux
Dans le domaine de la science des matériaux, le this compound pourrait être utilisé dans le développement de nouveaux matériaux ou dans l'étude des propriétés des matériaux {svg_2}.
Chromatographie
Le this compound pourrait être utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges {svg_3}.
Cosmétiques et soins de la peau
Selon une source chinoise {svg_4}, un composé similaire, l'isopentyl diol (qui est aussi un type de diol), est utilisé dans les cosmétiques et les produits de soins de la peau comme agent antimicrobien, hydratant et solvant. Bien qu'il ne soit pas exactement le même, le this compound pourrait avoir des applications similaires en raison de sa similitude structurelle.
Recherche sur les propriétés ultrasoniques
Une étude a été menée sur les propriétés ultrasoniques des diols en milieu aqueux, y compris le 3-méthylbutane-1,3-diol {svg_5}. Cela suggère que le this compound pourrait également être utilisé dans des contextes de recherche similaires.
Safety and Hazards
Mécanisme D'action
- 3-Methylbutane-1,2-diol (also known as 1,2-butanediol, 3-methyl-) primarily targets the protein biphenyl-2,3-diol 1,2-dioxygenase . This enzyme plays a crucial role in the degradation of aromatic compounds.
- ADME Properties :
- Absorption : The compound’s absorption mechanism remains an area of study. It likely involves reaction kinetics with water, influencing solvent structure .
Target of Action
Pharmacokinetics
Propriétés
IUPAC Name |
3-methylbutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZIMFAIMUSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871392 | |
| Record name | 3-Methylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50468-22-9 | |
| Record name | 3-Methyl-1,2-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50468-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1,2-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKK32A493R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid butyl ester](/img/structure/B1200843.png)
![[2-[2-[2,4-Bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate](/img/structure/B1200844.png)
